molecular formula C13H24N6O3S B6963999 N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6963999
M. Wt: 344.44 g/mol
InChI Key: JPJJACUGAZTGPJ-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrrolidine ring, and a sulfamoylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethylaminoethyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole ring. Finally, the sulfamoylmethyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(methyl)pyrrolidine-1-carboxamide
  • N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(ethyl)pyrrolidine-1-carboxamide
  • N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(propyl)pyrrolidine-1-carboxamide

Uniqueness

N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from similar compounds that lack this functional group.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O3S/c1-17(2)8-9-18-7-5-12(16-18)15-13(20)19-6-3-4-11(19)10-23(14,21)22/h5,7,11H,3-4,6,8-10H2,1-2H3,(H2,14,21,22)(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJJACUGAZTGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)NC(=O)N2CCCC2CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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